molecular formula C15H25NO5 B13552567 Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate CAS No. 2386251-98-3

Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate

Cat. No.: B13552567
CAS No.: 2386251-98-3
M. Wt: 299.36 g/mol
InChI Key: MWGWKGQMHZUBEC-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, a methoxycarbonyl group, and a cyclobutyl ring attached to a pyrrolidine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The reaction mixture is stirred for 18 hours at ambient temperature to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides in the presence of a strong base.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides in the presence of sodium hydride (NaH) in THF.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxymethyl derivative.

    Substitution: Formation of various alkyl-substituted derivatives.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of novel organic compounds and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in biological systems as a precursor to bioactive molecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • Tert-butyl 3-methoxypyrrolidine-1-carboxylate
  • Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate is unique due to its combination of functional groups and the presence of a cyclobutyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2386251-98-3

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(1-methoxycarbonylcyclobutyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H25NO5/c1-13(2,3)21-12(18)16-9-8-15(19,10-16)14(6-5-7-14)11(17)20-4/h19H,5-10H2,1-4H3

InChI Key

MWGWKGQMHZUBEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2(CCC2)C(=O)OC)O

Origin of Product

United States

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